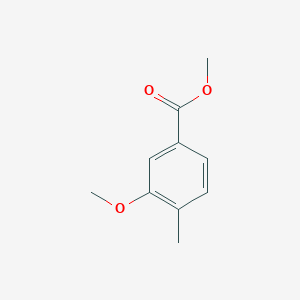

Methyl 3-methoxy-4-methylbenzoate

描述

IUPAC Name and Common Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is Methyl 3-methoxy-4-methylbenzoate . cymitquimica.com It is also known by several synonyms, which are often encountered in chemical literature and databases. These include:

3-Methoxy-4-methylbenzoic acid methyl ester cymitquimica.com

Methyl 3-methoxy-p-toluate cymitquimica.comchemicalbook.com

3-Methoxy-p-toluic acid methyl ester cymitquimica.com

4-Methyl-m-anisic acid methyl ester cymitquimica.com

Benzoic acid, 3-methoxy-4-methyl-, methyl ester cymitquimica.com

Chemical Formula and Molecular Weight

The molecular formula of this compound is C₁₀H₁₂O₃ . sigmaaldrich.com This indicates the presence of ten carbon atoms, twelve hydrogen atoms, and three oxygen atoms in a single molecule. The molecular weight of the compound is approximately 180.20 g/mol . cymitquimica.comsigmaaldrich.com

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 3556-83-0 |

| Molecular Formula | C₁₀H₁₂O₃ |

| Molecular Weight | 180.20 g/mol |

| Appearance | White to almost white powder or crystal |

| Melting Point | 50-54 °C |

A summary of key properties for this compound.

Substituent Group Positioning and Influence on Reactivity

The structure of this compound features a benzene (B151609) ring with three substituents: a methyl ester group (-COOCH₃), a methoxy (B1213986) group (-OCH₃) at the 3-position, and a methyl group (-CH₃) at the 4-position. The positioning of these groups significantly influences the compound's chemical reactivity.

The methoxy group is an electron-donating group due to the resonance effect (+R effect) of the lone pair of electrons on the oxygen atom. quora.com This increases the electron density of the benzene ring, particularly at the ortho and para positions relative to the methoxy group. However, it also exerts a weak electron-withdrawing inductive effect (-I effect) due to the electronegativity of the oxygen atom. quora.com The methyl group is also an electron-donating group through hyperconjugation and a weak +I effect.

The ester group is an electron-withdrawing group, deactivating the ring towards electrophilic aromatic substitution and directing incoming electrophiles to the meta position. The interplay of these electronic effects from the substituents dictates the regioselectivity of further chemical transformations. For instance, in electrophilic aromatic substitution reactions, the positions activated by the electron-donating groups and not sterically hindered are the likely sites of reaction.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

methyl 3-methoxy-4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7-4-5-8(10(11)13-3)6-9(7)12-2/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLEXCSBUSVRBCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30343639 | |

| Record name | Methyl 3-methoxy-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3556-83-0 | |

| Record name | Benzoic acid, 3-methoxy-4-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3556-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-methoxy-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 3-methoxy-4-methyl-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.082 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Esterification of 3-methoxy-4-methylbenzoic acid

The most direct route to methyl 3-methoxy-4-methylbenzoate is through the esterification of 3-methoxy-4-methylbenzoic acid. This process, known as Fischer esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst to produce an ester and water. jaiswaminarayanmultichem.in

Direct Esterification with Methanol (B129727)

Direct esterification with methanol is a common and efficient method for producing this compound. jaiswaminarayanmultichem.in

To facilitate the esterification, a strong acid catalyst is typically employed. Commonly used catalysts include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and acetyl chloride. jaiswaminarayanmultichem.in Sulfuric acid is often preferred due to its ability to act as both a catalyst and a dehydrating agent, which helps to drive the equilibrium of the reaction towards the formation of the ester product. The catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by methanol.

Optimizing reaction conditions is crucial for maximizing the yield of this compound. Key parameters that are often adjusted include temperature, reaction time, and the molar ratio of reactants.

The reaction is typically carried out under reflux conditions, with the temperature maintained at the boiling point of methanol (around 65-70°C). A typical procedure involves heating the mixture of 3-methoxy-4-methylbenzoic acid, an excess of methanol, and the acid catalyst under reflux for several hours. jaiswaminarayanmultichem.in The progress of the reaction can be monitored using techniques such as thin-layer chromatography (TLC).

Using a large excess of methanol can help shift the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle. tcu.edu One documented procedure suggests a molar ratio of 1:10 for 3-methoxy-4-methylbenzoic acid to methanol. The recommended stirring time under reflux is generally between 6 to 8 hours to ensure the reaction goes to completion.

After the reaction is complete, a work-up procedure is necessary to isolate and purify the desired ester. This typically involves neutralizing the excess acid with a weak base like sodium bicarbonate, followed by extraction and purification steps such as distillation or recrystallization.

| Reaction Parameter | Typical Condition |

| Reactant Ratio (Acid:Methanol) | 1:10 |

| Catalyst | Concentrated H₂SO₄ or HCl jaiswaminarayanmultichem.in |

| Temperature | Reflux (65-70°C) |

| Reaction Time | 6-8 hours |

Alternative Esterification Methods

While direct acid-catalyzed esterification is common, other methods can also be employed. One such alternative is the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). This method, often referred to as Steglich esterification, is particularly useful for sensitive substrates or when milder reaction conditions are required. The DCC/DMAP system activates the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the alcohol.

Methylation of Methyl 3-hydroxy-4-methylbenzoate Precursors

An alternative synthetic strategy involves the methylation of the hydroxyl group of a precursor molecule, methyl 3-hydroxy-4-methylbenzoate.

Alkylation with Methylating Agents

This approach utilizes a methylating agent to introduce a methyl group onto the phenolic oxygen of methyl 3-hydroxy-4-methylbenzoate. A prominent and effective methylating agent for this transformation is dimethyl sulfate (B86663) ((CH₃)₂SO₄). google.com

A patented process describes the simultaneous methylation of both the hydroxyl and carboxyl groups of 3-hydroxy-4-methylbenzoic acid using dimethyl sulfate in an aqueous medium. google.com This method is advantageous as it can proceed from a mixture of 3-hydroxy-4-methylbenzoic acid and 3-methoxy-4-methylbenzoic acid. google.com The reaction is carried out in the presence of a base, such as potassium hydroxide (B78521), to deprotonate the phenolic hydroxyl and carboxylic acid groups, making them more nucleophilic. google.com The dimethyl sulfate is then added dropwise at a controlled temperature, for instance, 40°C, while maintaining a specific pH. google.com This one-pot reaction can achieve high yields of this compound, reportedly up to 97%. google.com

| Starting Material | Methylating Agent | Base | Solvent | Yield | Reference |

| 3-hydroxy-4-methylbenzoic acid (in a mixture with 3-methoxy-4-methylbenzoic acid) | Dimethyl Sulfate | Potassium Hydroxide | Water | 97% | google.com |

Regioselective Methylation Strategies

The synthesis of this compound often originates from precursors containing a hydroxyl group, such as methyl 3-hydroxy-4-methylbenzoate. A key step in this synthesis is regioselective methylation, which ensures that the methyl group is added specifically to the oxygen of the hydroxyl group (O-methylation) rather than to a carbon atom on the aromatic ring (C-alkylation).

Achieving high regioselectivity is crucial for maximizing the yield of the desired product and simplifying purification. The choice of methylating agent, base, and solvent system plays a pivotal role in directing the reaction. Common methylating agents include dimethyl sulfate and methyl iodide. The etherification of phenols with dialkyl sulfates is a well-established method for preparing methoxy (B1213986) aromatics. google.com

One effective strategy involves using a base to deprotonate the phenolic hydroxyl group, thereby increasing its nucleophilicity and favoring O-methylation. A patented process describes the simultaneous methylation of both the hydroxyl and carboxyl groups of 3-hydroxy-4-methylbenzoic acid using dimethyl sulfate in an aqueous medium with potassium hydroxide. google.com This method is efficient as it avoids the need to isolate intermediates. google.com The reaction is maintained at a specific pH to ensure the desired transformation occurs. google.com

Another powerful technique for achieving regioselectivity is phase-transfer catalysis (PTC). In this method, a catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the deprotonated phenol (B47542) (phenoxide) from an aqueous phase to an organic phase containing the methylating agent. This separation of phases and the specific action of the catalyst can significantly enhance the yield of the O-methylated product and minimize unwanted side reactions.

Protecting group strategies can also be employed to achieve high regioselectivity. This involves temporarily blocking other reactive sites on the molecule, directing methylation to the desired hydroxyl group. For instance, a less-hindered hydroxyl group can be selectively acylated, followed by methylation of the remaining hydroxyl group, and subsequent deprotection to yield the target molecule. While effective, this multi-step approach can be less efficient than direct methylation methods.

Derivatization from Related Benzoic Acid Compounds

A common and practical route to this compound involves a two-step process starting from 3-hydroxy-4-methylbenzoic acid. google.com This process includes the esterification of the carboxylic acid group and the subsequent methylation of the hydroxyl group.

The first step is typically a Fischer esterification, where 3-hydroxy-4-methylbenzoic acid is reacted with methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄), under reflux conditions. jaiswaminarayanmultichem.in The excess methanol helps to drive the reaction equilibrium towards the formation of the ester, methyl 3-hydroxy-4-methylbenzoate.

The second step is the crucial methylation of the phenolic hydroxyl group. A patented industrial process details a method where a mixture of 3-hydroxy-4-methylbenzoic acid and its methylated counterpart, 3-methoxy-4-methylbenzoic acid, is treated with dimethyl sulfate and potassium hydroxide in water. google.com This process efficiently converts the starting materials into this compound with a reported yield of 97%. google.com The unreacted 3-methoxy-4-methylbenzoic acid can be recovered and reused in subsequent batches, making the process highly efficient. google.com

Table 1: Synthesis of this compound from a 3-hydroxy-4-methylbenzoic acid mixture google.com

| Reactant 1 | Reactant 2 | Reagents | Solvent | Temperature | Yield |

| 3-hydroxy-4-methylbenzoic acid (0.37 mol) | 3-methoxy-4-methylbenzoic acid (0.08 mol) | Dimethyl sulfate (1.16 mol), Potassium hydroxide (1.0 mol) | Water (300 ml) | 40°C | 97% |

The methyl group attached to the benzene (B151609) ring of this compound can be selectively halogenated to produce valuable synthetic intermediates. google.com Specifically, the bromination of the benzylic methyl group yields Methyl 4-(bromomethyl)-3-methoxybenzoate, a compound used in the synthesis of various pharmaceuticals. google.comchemicalbook.com

This transformation is typically achieved via a free-radical bromination reaction. N-bromosuccinimide (NBS) is the reagent of choice for this purpose as it allows for selective bromination at the benzylic position with minimal side reactions on the aromatic ring. google.com The reaction is initiated by a radical initiator, like benzoyl peroxide or azobisisobutyronitrile (AIBN), or by photochemical means using a UV lamp. google.com

In a typical procedure, this compound and NBS are dissolved in a suitable solvent, such as ethyl acetate (B1210297) or chlorobenzene. google.com The reaction mixture is then exposed to UV light or heated in the presence of an initiator. google.com The use of solvents like ethyl acetate is advantageous as it is less toxic than the traditionally used carbon tetrachloride. google.com The reaction yields Methyl 4-(bromomethyl)-3-methoxybenzoate in high yields, often around 90%. google.com

Table 2: Reaction Conditions for the Bromination of this compound google.com

| Reactant | Reagent | Initiator | Solvent | Temperature | Yield |

| This compound (0.1 mol) | N-bromosuccinimide (0.105 mol) | UV immersion lamp | Ethyl Acetate (150 ml) | 0 to 5°C | ~90% (recrystallized) |

| This compound (0.1 mol) | N-bromosuccinimide (0.105 mol) | UV immersion lamp | Chlorobenzene (150 ml) | 0 to 5°C | 90% (recrystallized) |

Advanced Synthetic Strategies and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the development of catalytic methods that improve reaction efficiency, reduce waste, and enhance product purity. For the synthesis of this compound, catalytic approaches focus on both the esterification and methylation steps.

As mentioned, phase-transfer catalysis (PTC) is a prime example of a catalytic method that can enhance the regioselective methylation of the phenolic precursor. By facilitating the transport of the reactive phenoxide anion between phases, PTC can lead to higher yields and purities under milder conditions compared to traditional homogeneous methods.

In the esterification step, while strong mineral acids are effective, they can lead to purification challenges and waste generation. The use of solid acid catalysts, such as ion-exchange resins or zeolites, is a green alternative. These catalysts can be easily filtered out from the reaction mixture and potentially reused, simplifying the workup process and reducing the environmental impact.

For the industrial-scale synthesis of fine chemicals like this compound, continuous flow chemistry offers significant advantages over traditional batch processing. europa.eu Flow reactors consist of tubes or channels where reagents are continuously pumped, mixed, and reacted. europa.eu

This technology provides superior control over reaction parameters such as temperature, pressure, and mixing, which is often difficult to achieve in large batch reactors. europa.eu The high surface-area-to-volume ratio in flow reactors allows for extremely efficient heat transfer. europa.eu This is a major safety and efficiency advantage, particularly for highly exothermic reactions like methylation or nitration, as it prevents the formation of hot spots that can lead to side reactions or thermal runaways. europa.eu

The precise control offered by flow systems can lead to higher yields, improved product consistency, and reduced formation of impurities. researchgate.net Furthermore, continuous flow processes can be automated for sustained production, potentially lowering operational costs. While the synthesis of this compound specifically in flow reactors is not widely documented in the provided search results, the synthesis of related aromatic compounds and reaction types like diazotization and oxidation has been successfully demonstrated in continuous-flow systems, highlighting the potential applicability of this technology for its large-scale, efficient, and safe production. researchgate.netflowchemistrysociety.com

Chemical Reactivity and Transformation Studies

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution is a fundamental reaction class for benzene (B151609) derivatives. libretexts.org The outcome of such reactions on Methyl 3-methoxy-4-methylbenzoate is determined by the directing effects of its substituents. The methoxy (B1213986) and methyl groups are activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions. youtube.comwikipedia.org Conversely, the methyl ester group is a deactivating, electron-withdrawing group that directs incoming electrophiles to the meta position. weebly.comrsc.org

In this specific molecule, the powerful activating effects of the methoxy and methyl groups dominate, directing substitution to the available positions ortho and para to them. The potential sites for substitution are C2 (ortho to -OCH₃), C5 (ortho to -CH₃ and meta to -OCH₃), and C6 (ortho to -OCH₃ and para to -CH₃). The precise product distribution will depend on the specific reaction, the nature of the electrophile, and steric hindrance. mnstate.edu

Nitration Reactions and Product Analysis

Nitration involves the introduction of a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of concentrated nitric acid and sulfuric acid, which generates the reactive nitronium ion (NO₂⁺). youtube.comorganicchemistrytutor.com For this compound, the activating -OCH₃ and -CH₃ groups will direct the incoming nitro group.

The directing effects predict substitution at positions C2, C5, and C6.

Position C6: This position is strongly favored as it is ortho to the highly activating methoxy group and para to the activating methyl group. The electronic effects of both activating groups are cumulative at this site.

Position C2: This position is ortho to the methoxy group and meta to the methyl group. It is also a likely site for substitution.

Position C5: This position is ortho to the methyl group but meta to the methoxy group. Substitution here is less likely compared to C6 and C2.

Therefore, the major products expected from the mononitration of this compound would be Methyl 3-methoxy-4-methyl-6-nitrobenzoate and Methyl 3-methoxy-4-methyl-2-nitrobenzoate. The formation of dinitrated products is less likely due to the deactivating nature of the newly introduced nitro group. weebly.com

Halogenation Studies

Aromatic halogenation involves the substitution of a ring hydrogen with a halogen, such as bromine or chlorine, typically requiring a Lewis acid catalyst like FeBr₃ or AlCl₃. libretexts.orgbrainly.in Similar to nitration, the reaction is an electrophilic aromatic substitution. brainly.in

For this compound, the regioselectivity of halogenation is also dictated by the activating methoxy and methyl groups. brainly.in One would anticipate the formation of monohalogenated products at the most activated positions of the ring. The primary products would likely be the 6-halo and 2-halo derivatives, resulting from the strong ortho, para-directing influence of the methoxy and methyl groups.

It is important to distinguish electrophilic aromatic halogenation from free-radical halogenation. Under different conditions, such as the use of N-bromosuccinimide (NBS) with a radical initiator, halogenation can occur on the side-chain methyl group instead of the aromatic ring, a reaction discussed in section 3.3.2.

Hydrolysis and Saponification Reactions

The ester functional group of this compound can be cleaved through hydrolysis to yield 3-methoxy-4-methylbenzoic acid and methanol (B129727). This transformation can be achieved under either acidic or basic conditions.

Saponification , or base-catalyzed hydrolysis, is a highly effective and common method for this conversion. rsc.org The reaction is typically performed by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). rsc.orgpsu.edu The reaction proceeds via nucleophilic attack of the hydroxide ion on the ester's carbonyl carbon. The process is effectively irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt. rsc.org Studies on substituted methyl benzoates show that electron-donating groups, like the methoxy group, can slightly decrease the rate of saponification compared to unsubstituted methyl benzoate (B1203000).

Acid-catalyzed hydrolysis is also possible but is an equilibrium process. Driving the reaction to completion often requires using a large excess of water. High-temperature water (200–300 °C) has also been shown to effectively hydrolyze methyl benzoates. rsc.orgpsu.edu

| Reaction | Reagents & Conditions | Products |

| Saponification | 1. NaOH (aq) or KOH (aq) 2. Heat (reflux) 3. Acid workup (e.g., HCl) | 3-methoxy-4-methylbenzoic acid + Methanol |

| Acid Hydrolysis | 1. H₂O, H⁺ (e.g., H₂SO₄) 2. Heat (reflux) | 3-methoxy-4-methylbenzoic acid + Methanol |

| High-Temp Water Hydrolysis | 1. H₂O 2. 200-300 °C | 3-methoxy-4-methylbenzoic acid + Methanol |

Derivatization at Ester and Aromatic Moieties

Transesterification Reactions

Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl group from another alcohol. asianpubs.orgmasterorganicchemistry.com This reaction can be catalyzed by either an acid (like H₂SO₄) or a base (like an alkoxide). asianpubs.orgmasterorganicchemistry.com

The reaction is an equilibrium process. To favor the formation of the desired new ester, the alcohol reactant is typically used in a large excess, often serving as the solvent. masterorganicchemistry.com For example, reacting this compound with a large excess of ethanol (B145695) in the presence of an acid catalyst would produce Ethyl 3-methoxy-4-methylbenzoate and methanol.

| Reactant Alcohol | Catalyst | Product Ester |

| Ethanol (C₂H₅OH) | Acid (e.g., H₂SO₄) or Base (e.g., NaOC₂H₅) | Ethyl 3-methoxy-4-methylbenzoate |

| Propanol (C₃H₇OH) | Acid (e.g., H₂SO₄) or Base (e.g., NaOC₃H₇) | Propyl 3-methoxy-4-methylbenzoate |

| Butanol (C₄H₉OH) | Acid (e.g., H₂SO₄) or Base (e.g., NaOC₄H₉) | Butyl 3-methoxy-4-methylbenzoate |

Functional Group Interconversions on the Aromatic Ring

The substituents on the aromatic ring of this compound or its precursors can be modified to create new derivatives.

One significant transformation is the side-chain bromination of the 4-methyl group. This reaction is not an electrophilic substitution on the aromatic ring but a free-radical substitution on the benzylic carbon. Using N-bromosuccinimide (NBS) in the presence of a radical initiator or UV light, the methyl group is converted to a bromomethyl group (-CH₂Br). This creates the valuable synthetic intermediate, Methyl 4-(bromomethyl)-3-methoxybenzoate. This intermediate is useful for introducing the substituted benzyl (B1604629) group into other molecules. Research has shown this reaction can proceed with high selectivity and yield.

| Solvent | Temperature | Time | Yield |

| Ethyl acetate (B1210297) | 0 to 5 °C | 4 hours | 95% |

| Chlorobenzene | 0 to 5 °C | 4 hours | 90% |

Another key functional group interconversion involves the synthesis of the title compound itself. This compound can be prepared from 3-hydroxy-4-methylbenzoic acid. This process involves the methylation of the phenolic hydroxyl group to a methoxy group, followed by the esterification of the carboxylic acid. This O-methylation is a critical step in modifying the functionality of the aromatic ring. wikipedia.org

Mechanistic Investigations of Key Reactions

Mechanistic studies are crucial for elucidating the step-by-step processes by which this compound is formed and transformed. These investigations often involve a combination of kinetic experiments and computational modeling to map out reaction pathways and identify key intermediates and transition states.

The synthesis of this compound is most commonly achieved through Fischer esterification. This acid-catalyzed reaction involves the esterification of 3-methoxy-4-methylbenzoic acid with methanol. The generally accepted mechanism for Fischer esterification proceeds through several key steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by an acid catalyst, such as sulfuric acid. This step increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by Methanol: The alcohol (methanol) then acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

Deprotonation: The final step is the deprotonation of the resulting intermediate to yield the final ester product, this compound, and regenerate the acid catalyst.

In the context of electrophilic aromatic substitution, such as nitration, the substituents on the benzene ring of this compound play a critical role in directing the position of the incoming electrophile. The methoxy group (-OCH₃) is a strong activating group and is ortho, para-directing due to its ability to donate electron density to the ring through resonance. The methyl group (-CH₃) is a weaker activating group and is also ortho, para-directing. The ester group (-COOCH₃), however, is a deactivating group and is meta-directing. The combined influence of these groups determines the regioselectivity of the substitution reaction. researchgate.netlibretexts.org

While specific kinetic data for reactions involving this compound are not extensively available in the public domain, the principles of physical organic chemistry allow for predictions based on studies of analogous compounds. Kinetic studies measure how the rate of a reaction changes with varying concentrations of reactants and temperature, providing insights into the reaction mechanism and the composition of the transition state.

For the hydrolysis of methyl benzoates, a common reaction pathway studied, the reaction rate is influenced by the electronic properties of the substituents on the benzene ring. The Hammett equation is a valuable tool in these studies, relating the reaction rate constants of a series of substituted benzene derivatives to the electronic properties of the substituents. zenodo.org The equation is given by:

log(k/k₀) = ρσ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.

For the alkaline hydrolysis of substituted methyl benzoates, electron-withdrawing groups generally accelerate the reaction by stabilizing the developing negative charge in the transition state of the nucleophilic attack on the carbonyl carbon. msu.edu Conversely, electron-donating groups slow down the reaction. In this compound, the methoxy and methyl groups are electron-donating, which would be expected to decrease the rate of alkaline hydrolysis compared to unsubstituted methyl benzoate.

In electrophilic aromatic substitution reactions, the rate is influenced by the ability of the substituents to donate or withdraw electron density from the aromatic ring. Activating groups, like the methoxy and methyl groups in this compound, increase the rate of reaction by stabilizing the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction. ucr.ac.cr

The activation energy (Ea) for the Fischer esterification of fatty acids with various alcohols has been reported to be in the range of 42-64 kJ/mol. researchgate.net For the esterification of benzoic acid with 1-butanol, the activation energy for the forward reaction was determined to be 58.40 kJ/mol. researchgate.net It is expected that the activation energy for the formation of this compound would be of a similar magnitude.

| Reaction Type | Influencing Factors on Reaction Rate | Expected Effect for this compound |

| Alkaline Hydrolysis | Electronic effects of ring substituents. | The electron-donating methoxy and methyl groups are expected to decrease the rate compared to unsubstituted methyl benzoate. msu.edu |

| Electrophilic Aromatic Substitution | Electron-donating/withdrawing nature of substituents. | The activating methoxy and methyl groups are expected to increase the reaction rate compared to unsubstituted methyl benzoate. ucr.ac.cr |

| Fischer Esterification | Steric hindrance around the carboxylic acid and alcohol. | The substituents on the benzene ring may have a minor steric effect on the rate. |

Transition state theory provides a framework for understanding the energetics of a reaction as it proceeds from reactants to products through a high-energy transition state. Computational chemistry methods, such as Density Functional Theory (DFT), are powerful tools for modeling the geometries and energies of these transition states, even though specific computational studies on this compound are not widely published.

In the case of electrophilic aromatic substitution, the reaction proceeds through a high-energy carbocation intermediate known as an arenium ion or sigma complex. The stability of this intermediate is a key factor in determining the reaction rate and the regioselectivity. For this compound, the activating methoxy and methyl groups stabilize the positive charge in the arenium ion, particularly when the electrophile attacks at the ortho or para positions relative to these groups. This stabilization lowers the energy of the transition state leading to these intermediates, thus favoring their formation. researchgate.net

Computational studies on the alkaline hydrolysis of methyl benzoate have been used to model the transition states and intermediates. These calculations help in understanding the geometry of the tetrahedral intermediate formed upon nucleophilic attack and the energetics of its formation and breakdown.

| Reaction | Key Intermediate/Transition State | Factors Influencing Stability/Energy |

| Fischer Esterification | Tetrahedral intermediate | Protonation of the carbonyl group, steric hindrance. |

| Electrophilic Aromatic Substitution | Arenium ion (sigma complex) | Resonance and inductive effects of ring substituents. |

| Alkaline Hydrolysis | Tetrahedral intermediate | Stabilization of negative charge by substituents. |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in an organic molecule. For Methyl 3-methoxy-4-methylbenzoate, a complete analysis involves ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR techniques to unambiguously assign all proton and carbon signals and confirm the connectivity of the atoms.

¹H NMR Spectral Analysis (Chemical Shifts, Coupling Constants, Integration)

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the protons of the three methyl groups. The chemical shifts are influenced by the electronic effects of the substituents on the benzene (B151609) ring. The methoxy (B1213986) group (-OCH₃) is an electron-donating group, causing an upfield shift (to lower ppm values) for ortho and para protons. Conversely, the methyl ester group (-COOCH₃) is an electron-withdrawing group, causing a downfield shift (to higher ppm values) for ortho and para protons.

The spectrum would feature:

Three signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the three protons on the benzene ring.

A singlet for the ester methyl protons (-COOCH₃).

A singlet for the methoxy protons (-OCH₃).

A singlet for the aromatic methyl protons (Ar-CH₃).

The integration of these signals would correspond to a 1:1:1:3:3:3 ratio, confirming the number of protons in each unique chemical environment. The coupling constants (J values) between adjacent aromatic protons would provide information about their relative positions on the ring.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

|---|---|---|---|---|

| H-5 | ~7.20 | d | 1H | ~8.0 Hz |

| H-6 | ~7.55 | dd | 1H | ~8.0, ~2.0 Hz |

| H-2 | ~7.50 | d | 1H | ~2.0 Hz |

| -COOCH₃ | ~3.90 | s | 3H | - |

| -OCH₃ | ~3.85 | s | 3H | - |

| Ar-CH₃ | ~2.25 | s | 3H | - |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, ten distinct carbon signals are expected. The chemical shifts of the aromatic carbons are influenced by the attached substituents.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~167.0 |

| C-3 (-OCH₃) | ~158.0 |

| C-4 (-CH₃) | ~138.0 |

| C-1 | ~129.0 |

| C-5 | ~129.5 |

| C-6 | ~122.0 |

| C-2 | ~112.0 |

| -OCH₃ | ~56.0 |

| -COOCH₃ | ~52.0 |

| Ar-CH₃ | ~16.0 |

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Confirmation

To definitively assign the proton and carbon signals and confirm the molecular structure, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For this compound, a cross-peak between the H-5 and H-6 protons would be expected, confirming their adjacent positions on the aromatic ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (¹J C-H coupling). This would allow for the unambiguous assignment of the protonated aromatic carbons (C-2, C-5, C-6) and the methyl carbons by correlating them to their attached protons.

The ester methyl protons (-COOCH₃) showing a correlation to the carbonyl carbon (C=O).

The aromatic protons (H-2 and H-6) showing correlations to the carbonyl carbon (C=O), confirming their proximity to the ester group.

The methoxy protons (-OCH₃) showing a correlation to the C-3 carbon.

The aromatic methyl protons (Ar-CH₃) showing correlations to C-3, C-4, and C-5.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

Electron Ionization Mass Spectrometry (EI-MS) and Fragmentation Patterns

In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The mass spectrum of this compound would show a molecular ion peak [M]⁺ at m/z 180, corresponding to its molecular weight. nist.gov The fragmentation pattern is characteristic of benzoate (B1203000) esters and aromatic ethers.

Key expected fragmentation pathways include:

Loss of the ester methoxy radical (•OCH₃) to give a fragment ion at m/z 149.

Loss of the entire ester group (•COOCH₃) to yield an ion at m/z 121.

Loss of a methyl radical (•CH₃) from the methoxy group or the aromatic methyl group, followed by the loss of carbon monoxide (CO), leading to various smaller fragment ions.

Table 3: Predicted Major Fragment Ions in the EI-MS of this compound

| m/z | Predicted Fragment Identity |

|---|---|

| 180 | [C₁₀H₁₂O₃]⁺ (Molecular Ion, [M]⁺) |

| 149 | [M - •OCH₃]⁺ |

| 121 | [M - •COOCH₃]⁺ |

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that typically results in little to no fragmentation. It is primarily used to determine the molecular weight of the compound with high accuracy. For this compound, ESI-MS in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 181. Adducts with other cations, such as sodium [M+Na]⁺ at m/z 203, may also be observed depending on the experimental conditions.

Table 4: Predicted Ions in the ESI-MS of this compound (Positive Mode)

| m/z | Predicted Ion Identity |

|---|---|

| 181 | [M+H]⁺ |

| 203 | [M+Na]⁺ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is defined by the characteristic vibrations of its constituent parts. As an aromatic ester, it follows a "Rule of Three," which describes three prominent peaks. spectroscopyonline.com

Ester Group: The most distinct absorption is the strong carbonyl (C=O) stretch, which, due to conjugation with the aromatic ring, appears at a lower wavenumber than in saturated esters, typically in the range of 1730–1715 cm⁻¹. spectroscopyonline.comorgchemboulder.com Two additional strong bands arise from the C-O portion of the ester. The C-C-O stretching vibration is found between 1310–1250 cm⁻¹, while the O-C-C stretch occurs in the 1130–1100 cm⁻¹ region. spectroscopyonline.comorgchemboulder.com

Methoxy and Methyl Groups: The methyl groups give rise to C-H stretching vibrations. The aromatic C-H bonds show weak absorptions around 3030 cm⁻¹, whereas the C-H bonds in the methyl and methoxy groups produce strong absorptions in the 2960–2850 cm⁻¹ range. libretexts.orgwpmucdn.com The ether linkage (C-O-C) of the methoxy group also results in a characteristic stretching band.

Aromatic Ring: The presence of the benzene ring is confirmed by C=C stretching vibrations within the 1600-1450 cm⁻¹ region and weak absorptions characteristic of aromatic compounds between 2000-1800 cm⁻¹. libretexts.org

The following table summarizes the principal IR absorption bands anticipated for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic Ester | C=O Stretch (conjugated) | 1730 - 1715 | Strong |

| Aromatic Ester | C-C-O Stretch | 1310 - 1250 | Strong |

| Aromatic Ester | O-C-C Stretch | 1130 - 1100 | Medium-Strong |

| Aromatic Ring | C-H Stretch | ~3030 | Weak |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium-Weak |

| Methyl/Methoxy | C-H Stretch | 2960 - 2850 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule when it absorbs ultraviolet or visible light.

The UV-Vis spectrum of this compound is determined by its chromophores—the parts of the molecule that absorb light. The primary chromophore is the benzene ring conjugated with the carbonyl group of the ester. This extended π-system is where the most significant electronic transitions occur. libretexts.org

The absorption of UV light promotes electrons from a lower energy molecular orbital to a higher energy one. libretexts.org For this molecule, the key transitions are:

π → π* (pi to pi star) transitions: These are high-energy transitions occurring within the conjugated aromatic system. They are typically intense and are responsible for the main absorption bands.

n → π* (n to pi star) transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the ester and methoxy groups) to an anti-bonding π* orbital. These absorptions are generally weaker than π → π* transitions.

The specific wavelength of maximum absorbance (λmax) is influenced by the substituents on the benzene ring. For the parent compound, sodium benzoate, the λmax is typically observed around 225–230 nm. researchgate.netacgpubs.org The presence of the electron-donating methoxy and methyl groups on the ring in this compound is expected to cause a bathochromic (red) shift, moving the λmax to a longer wavelength. Quantum chemical calculations on similar molecules, like 4-hydroxy-3-methoxybenzoic acid, confirm that electronic transitions involve charge transfer from the phenyl ring to the oxygen atoms of the carbonyl and methoxy groups. researchgate.net

Crystallographic Analysis

Crystallographic analysis provides definitive information about the three-dimensional arrangement of atoms in a solid-state crystal, including bond lengths, bond angles, and intermolecular interactions.

As of this writing, a complete single-crystal X-ray diffraction study for this compound (CAS 3556-83-0) is not publicly available in crystallographic databases. However, analysis of closely related structures provides valuable insight into the likely crystal parameters.

For instance, Methyl 4-methylbenzoate, which differs only by the absence of the methoxy group, has a known crystal structure. nih.gov Another similar compound, Methyl 4-acetoxy-3-methoxybenzoate, which shares the 3-methoxy substitution pattern, has been characterized crystallographically. researchgate.net The crystallographic data for these related compounds suggest the parameters that might be expected for the title compound.

| Compound | Crystal System | Space Group | Unit Cell Parameters | Z | Reference |

|---|---|---|---|---|---|

| Methyl 4-acetoxy-3-methoxybenzoate | Orthorhombic | P2₁2₁2₁ | a = 5.5523 Å, b = 12.7610 Å, c = 15.374 Å | 4 | researchgate.net |

| Methyl 4-hydroxy-3-nitrobenzoate | Triclinic | P-1 | a = 7.2831 Å, b = 10.522 Å, c = 11.410 Å, α = 83.38°, β = 80.83°, γ = 82.02° | 4 | researchgate.net |

Z = number of molecules in the unit cell

The way molecules arrange themselves in a crystal lattice is governed by non-covalent intermolecular forces. researchgate.net In the absence of a crystal structure for this compound, the analysis of related compounds reveals the types of interactions that likely stabilize its crystal packing.

In the crystal structure of Methyl 4-hydroxy-3-nitrobenzoate, the molecules are linked into sheets by an extensive network of twelve hydrogen bonds and two π-stacking interactions. researchgate.net While this compound lacks the strong hydrogen-bonding hydroxyl and nitro groups, its crystal structure would still be stabilized by weaker interactions. These would include:

π-π Stacking: The aromatic rings of adjacent molecules can stack on top of each other, an interaction that is common in planar aromatic systems.

C-H···O Interactions: Weak hydrogen bonds can form between the methyl or aromatic C-H groups and the oxygen atoms of the ester or methoxy groups on neighboring molecules.

The study of these non-covalent interactions is crucial for understanding the physical properties of organic crystals. researchgate.net

Conformational Analysis in the Solid State

A comprehensive understanding of the three-dimensional arrangement of atoms in "this compound" in its solid form is crucial for elucidating its physicochemical properties and potential interactions in a crystalline environment. However, a thorough search of the existing scientific literature and crystallographic databases reveals a notable absence of published single-crystal X-ray diffraction data for this specific compound.

Crystallographic studies are the definitive method for determining the precise solid-state conformation of a molecule, providing accurate measurements of bond lengths, bond angles, and dihedral angles. This information underpins our understanding of how a molecule packs in a crystal lattice and the nature of intermolecular interactions that stabilize the crystal structure.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule in its ground state.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For Methyl 3-methoxy-4-methylbenzoate, this process involves using a method like DFT with a suitable basis set (e.g., B3LYP/6-311++G) to find the minimum energy conformation. researchgate.netresearchgate.net This calculation yields the optimized bond lengths, bond angles, and dihedral angles of the molecule. The NIST (National Institute of Standards and Technology) database provides a computed 3D structure file for this compound, which is a result of such computational methods. nist.gov

Once the geometry is optimized, the electronic structure can be analyzed. This includes mapping the electron density to understand how electrons are distributed across the molecule. Key outputs include the molecular electrostatic potential (MEP) map, which identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), and the analysis of frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting chemical reactivity. researchgate.net

Quantum chemical calculations are widely used to predict spectroscopic properties, which can then be compared with experimental spectra for validation of the computed structure.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is a common approach to calculate the theoretical ¹H and ¹³C NMR chemical shifts. These calculated shifts for a proposed structure of this compound would be correlated with experimental data to confirm assignments.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the optimized geometry. These theoretical frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors, allowing for a direct comparison with an experimental FTIR spectrum. researchgate.net For instance, the analysis of related molecules like 4-methyl-3-nitrobenzoic acid shows a good correlation between calculated and observed vibrational bands. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption wavelengths (λmax). This provides insight into the chromophores within the molecule responsible for absorbing light.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment.

This compound has several rotatable single bonds, specifically the C-O bonds of the methoxy (B1213986) and ester groups. MD simulations can explore the potential energy surface associated with the rotation of these groups. This allows for the identification of the most stable conformers and the energy barriers between them, providing a detailed picture of the molecule's flexibility and the relative populations of different shapes it can adopt at a given temperature.

The behavior of this compound in a solvent is critical for many of its applications. MD simulations can explicitly model the interactions between the solute molecule and surrounding solvent molecules. By simulating the system over time, researchers can analyze how the solvent influences the conformational preferences of the molecule. Furthermore, these simulations can be used to calculate dynamic properties such as diffusion coefficients and to understand the structure of the solvent shell around the molecule. Studies on similar molecules, like methyl benzoate (B1203000), have utilized MD simulations to investigate thermophysical properties and fluid structure in various solvents.

Molecular Docking and Ligand-Protein Interaction Studies

Structure-Activity Relationship (SAR) Studies based on Computational Data

In line with the absence of molecular docking data, there is a corresponding lack of computational structure-activity relationship (SAR) studies for this compound. SAR studies are essential for optimizing lead compounds in drug discovery by identifying which chemical moieties are critical for biological activity.

While this compound is utilized as an intermediate in the synthesis of more complex molecules, any SAR analyses have been conducted on the final products rather than the intermediate itself. For example, it is a starting material in the synthesis of compounds that may have therapeutic potential, but the computational analysis focuses on the downstream derivatives.

Applications and Advanced Materials Research

Role in Pharmaceutical Synthesis

The utility of Methyl 3-methoxy-4-methylbenzoate in the pharmaceutical industry is well-established, where it functions as a critical intermediate in the development of new drugs. google.com Its structural framework is a component of several pharmacologically active molecules.

Intermediate for Drug Development

This compound is a recognized intermediate for creating pharmaceutical preparations. google.com Its importance is highlighted in the synthesis of Zafirlukast, a leukotriene receptor antagonist used for the maintenance treatment of asthma. In an improved process for preparing Zafirlukast, this compound is the starting ester which undergoes bromination to form methyl 4-bromomethyl-3-methoxy benzoate (B1203000). This bromo ester is a crucial component that is later condensed with other molecules to build the final drug structure. The process underscores the compound's role as a foundational element in multi-step pharmaceutical manufacturing.

| Target Drug | Role of this compound | Subsequent Reaction Step | Reference |

|---|---|---|---|

| Zafirlukast | Starting Intermediate | Bromination to methyl 4-bromomethyl-3-methoxy benzoate | google.com |

Precursor for Specific Pharmacophores (e.g., 4-aminoquinoline)

As a versatile chemical, this compound serves as a precursor for various complex molecular scaffolds, or pharmacophores, which are the essential molecular features responsible for a drug's pharmacological activity. While the 4-aminoquinoline (B48711) core is a well-known pharmacophore in antimalarial drugs like chloroquine, its direct synthesis from this compound is not prominently documented in publicly available research. nih.govfrontiersin.org

However, the compound's role as a precursor is clearly demonstrated in the synthesis of Zafirlukast, where it is foundational to building the substituted indole-methyl-methoxy-benzoic acid core of the drug. google.com Furthermore, its parent acid, 3-methoxy-4-methylbenzoic acid, is used to prepare acyl pentapeptide lactones in actinomycin-producing bacteria, showcasing the utility of this structural motif in creating complex bioactive molecules. nbinno.com

Applications in Agrochemicals

The structural features of this compound make it a candidate for use in the synthesis of agrochemicals, although its direct application is less documented than its role in pharmaceuticals.

Building Block for Herbicides and Insecticides

While this compound is a versatile building block suitable for organic synthesis, its specific use as a direct precursor for commercialized herbicides and insecticides is not extensively detailed in available literature. However, the broader class of substituted benzoate compounds is significant in the agrochemical industry. For instance, a related compound, ethyl 3-formyl-2-methyl-4-(methylthio)benzoate, is a key intermediate in a patented preparation method for a herbicide intermediate, demonstrating the importance of this chemical class in developing new crop protection agents.

Materials Science Applications

In the field of materials science, the rigid, aromatic structure of this compound makes it a useful monomer for the creation of specialized polymers.

Building Block for Polymers and Coatings

Aromatic methoxycarboxylates, the class of compounds to which this compound belongs, are used as components in the synthesis of polyesters. google.com The ester and methoxy (B1213986) functional groups can participate in polymerization reactions, and the aromatic ring contributes to the thermal stability and mechanical strength of the resulting polymer. Further research into the use of this compound for the synthesis of various polymers and other organic compounds has been suggested as a promising area of investigation. jaiswaminarayanmultichem.in

Development of Advanced Materials (e.g., liquid crystals)

The quest for novel liquid crystals with specific properties is a continuous effort in materials science. While direct studies on the use of this compound in liquid crystal synthesis are not extensively documented in the reviewed literature, research into structurally similar molecules provides insights into their potential. For instance, the synthesis of liquid crystals often involves the incorporation of a central rigid core with terminal flexible chains. The structure of this compound, with its substituted benzene (B151609) ring, presents a scaffold that could be chemically modified to create mesogenic properties.

Research on other benzoic acid derivatives has demonstrated their utility in forming liquid crystalline phases. For example, the introduction of lateral methyl groups and different linking units, such as esters and azo groups, into benzoic acid-based molecules has been shown to influence their mesomorphic behavior, including the stability of nematic and smectic phases. researchgate.netresearchgate.net Similarly, Schiff base liquid crystals derived from substituted benzaldehydes have been synthesized and their liquid crystalline properties investigated. nih.govnih.gov These studies suggest that, with appropriate chemical modifications to introduce moieties that promote anisotropic packing, derivatives of this compound could potentially be developed into new liquid crystalline materials. However, to date, there is no direct published evidence of its use in the synthesis of liquid crystals.

Biomedical Research and Medicinal Chemistry

The biological potential of substituted benzoates is a fertile area of investigation, with studies exploring a wide range of therapeutic applications.

Investigation of Potential Biological Activities

While specific biological activities of this compound are not extensively detailed, research on its parent carboxylic acid, 3-Methoxy-4-methylbenzoic acid, has revealed notable antibacterial properties. This fatty acid, biosynthesized by the Beilschmiedia tree, has demonstrated activity against both Gram-positive and Gram-negative bacteria. biosynth.com Furthermore, a study on Methyl-4-[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]-3-hydroxybenzoate, a compound sharing the benzoate core, indicated potential antitumoral, antimicrobial, and antioxidative activities. researchgate.net Another related compound, methyl 3,5-dihydroxy-4-methoxybenzoate, however, did not show spermicidal activity in one study. researchgate.net These findings suggest that the biological activity of this class of compounds is highly dependent on the specific substitution pattern on the benzene ring.

Studies on Neurotoxic Effects (e.g., β-amyloid peptide inhibition)

The aggregation of β-amyloid peptides is a key pathological hallmark of Alzheimer's disease. nih.gov Consequently, the search for inhibitors of this process is a major focus of therapeutic research. While there is no direct evidence in the reviewed literature of this compound acting as a β-amyloid peptide inhibitor, a study on a related compound, methyl-4-hydroxybenzoate (MEP), suggested a potential link between exposure to this environmental pollutant and Alzheimer's disease through mechanisms that could involve oxidative stress and neurotoxicity. nih.gov This study identified several key target genes and pathways that might be affected by MEP, providing a theoretical framework for understanding its potential role in neurodegenerative processes. It is important to note that MEP is structurally different from this compound.

Derivatives as Inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B)

Protein tyrosine phosphatase 1B (PTP1B) is a recognized therapeutic target for type 2 diabetes and obesity, and its inhibitors are actively being sought. nih.govnih.gov Research has explored a variety of natural products and synthetic compounds as potential PTP1B inhibitors. nih.gov While there is no specific mention of derivatives of this compound as PTP1B inhibitors in the available literature, studies on other classes of molecules provide a basis for future investigation. For instance, peptide analogues derived from the BH3 domain of proapoptotic Bcl-2 proteins have been identified as a new class of PTP1B inhibitors with antidiabetic potential. nih.gov The discovery of diverse molecular scaffolds capable of inhibiting PTP1B suggests that derivatives of this compound could be designed and screened for this activity.

Antimicrobial Properties and Mechanism of Action

As previously mentioned, the carboxylic acid precursor, 3-Methoxy-4-methylbenzoic acid, has demonstrated antibacterial activity. biosynth.com The proposed mechanism for this action is the inhibition of bacterial fatty acid synthesis. biosynth.com This mode of action disrupts the integrity of the bacterial cell membrane, leading to the inhibition of growth. It is important to distinguish that these findings are for the carboxylic acid form and not the methyl ester, this compound. The esterification of the carboxylic acid group could potentially alter its antimicrobial properties and mechanism of action.

Anticancer Potential and Cell Survival Pathway Targeting

The search for novel anticancer agents has led to the investigation of various synthetic and natural compounds. While there is no direct research on the anticancer potential of this compound, a study on the structurally related compound, 4-(3,4,5-Trimethoxyphenoxy) benzoic acid, and its methyl derivatives has shown promising results. nih.gov These compounds were found to significantly suppress the viability of MCF-7 and MDA-MB-468 breast cancer cells. nih.gov Their mechanism of action was attributed to the induction of cell-cycle arrest at the G2/M phase and apoptosis, with an observed increase in caspase-3 activity. nih.gov This suggests that specific substitution patterns on the benzoic acid scaffold can lead to potent anticancer effects by targeting cell survival pathways.

Antifungal and Phytotoxic Activities

To provide a contextual understanding, research on other benzoic acid derivatives has shown varying degrees of biological activity. For instance, certain prenylated and hydroxylated benzoic acid derivatives isolated from plant species like Piper have demonstrated antifungal properties against phytopathogenic fungi. nih.govnih.gov Similarly, studies on other related compounds have explored their potential as antifungal agents. researchgate.net

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The traditional synthesis of Methyl 3-methoxy-4-methylbenzoate often relies on Fischer esterification, which involves reacting 3-methoxy-4-methylbenzoic acid with methanol (B129727) using a strong acid catalyst like sulfuric acid. jaiswaminarayanmultichem.in While effective, this method presents challenges related to the use of corrosive catalysts and the generation of acidic waste. jetir.org Future research is increasingly focused on developing greener, more efficient, and sustainable synthetic alternatives.

Key areas of exploration include:

Heterogeneous Catalysis: The use of solid acid catalysts is a promising green alternative to traditional liquid acids. jetir.org Research into novel solid catalysts, such as zirconium/titanium-based solid acids, has shown potential for the efficient synthesis of methyl benzoates. mdpi.comresearchgate.net These catalysts offer advantages like easy separation from the reaction mixture, reusability, and reduced environmental impact. jetir.org

Biocatalysis: Employing enzymes as biocatalysts for ester synthesis represents a significant step towards sustainable chemistry. numberanalytics.com This approach offers high selectivity under mild reaction conditions, minimizing waste and energy consumption.

Advanced Catalytic Systems: The development of innovative catalysts, such as those containing noble metals like palladium or rhodium-ruthenium bimetallic oxide clusters, can enable highly efficient ester production. labmanager.comwaseda.jp These catalysts can facilitate reactions like cross-dehydrogenative coupling (CDC) using environmentally benign oxidants like molecular oxygen, with water as the only byproduct. labmanager.com

Flow Chemistry: Transitioning from batch processing to continuous flow chemistry can enhance reaction efficiency, safety, and scalability. Automated flow chemistry platforms can improve reproducibility and throughput, allowing for rapid optimization of reaction conditions.

Future synthetic strategies will likely prioritize high atom economy, the use of renewable feedstocks, and processes that minimize or eliminate hazardous waste, aligning with the core principles of green chemistry. numberanalytics.comnumberanalytics.com

Design and Synthesis of Functionalized Derivatives with Tailored Properties

This compound is a versatile scaffold that can be chemically modified to produce a wide array of functionalized derivatives with specific, tailored properties. Its structure allows for reactions such as oxidation, reduction, and electrophilic aromatic substitution, making it a valuable building block for new molecules.

Future research will focus on designing and synthesizing derivatives for targeted applications:

Pharmaceutical Intermediates: The compound is already recognized as an important intermediate in the synthesis of pharmaceuticals. google.com For example, the side-chain bromination of this compound yields 4-bromomethyl-3-methoxybenzoic ester, a key intermediate for various therapeutic agents. Further modifications could lead to novel drug candidates.

Bioactive Compounds: By introducing different functional groups, derivatives with enhanced biological activities can be created. For instance, synthesizing hydrazide-hydrazones from the related 3-methoxybenzoic acid has yielded compounds with significant antibacterial activity against Gram-positive bacteria. nih.gov Similar strategies can be applied to create novel ester, ether, or amide derivatives with potential applications in treating neurodegenerative diseases or acting as BCL-2 inhibitors for cancer therapy. google.comnih.govnih.gov

Agrochemicals and Specialty Chemicals: The functional groups of this compound can be altered to develop new agrochemicals or specialty chemicals, such as dyes and fragrances. chemixl.com

The strategic modification of the aromatic ring and the ester group will continue to be a fruitful area of research, leading to the discovery of new materials and bioactive agents with precisely engineered properties.

In-depth Mechanistic Studies of Biological Activities

Preliminary studies suggest that the precursor, 3-methoxy-4-methylbenzoic acid, exhibits antibacterial activity against both gram-positive and gram-negative microorganisms. jaiswaminarayanmultichem.in The proposed mechanism for benzoic acid derivatives involves the disruption of the bacterial cell membrane and acidification of the cytoplasm, which interferes with cellular homeostasis. nih.govresearchgate.net However, a detailed mechanistic understanding specific to this compound and its derivatives is still an area ripe for exploration.

Future research should aim for:

Target Identification and Interaction: Identifying the specific molecular targets (e.g., enzymes, proteins) with which these compounds interact. Computational studies, such as molecular docking, can predict binding modes and affinities, which can then be validated experimentally. researchgate.net

Structure-Activity Relationship (SAR) Studies: Systematically synthesizing a library of derivatives and evaluating their biological activity can elucidate the relationship between their chemical structure and their function. nih.gov This can reveal which functional groups are crucial for activity and guide the design of more potent compounds. For example, studies on related phenolic acids have shown that lipophilicity and the position of hydroxyl groups significantly influence antimicrobial efficacy. mdpi.com

Understanding Resistance Mechanisms: As with any antimicrobial agent, understanding potential bacterial resistance mechanisms is crucial for long-term viability.

Computational Modeling of Reaction Mechanisms: For synthetic reactions involving the compound, computational methods can be used to examine mechanistic pathways, such as the aminolysis of methyl benzoate (B1203000), providing insights into transition states and the role of catalysts. researchgate.net

In-depth mechanistic studies will not only provide a fundamental understanding of how these compounds exert their biological effects but also pave the way for the rational design of new and more effective therapeutic agents.

Development of New Analytical Methodologies for Detection and Quantification

Accurate and sensitive detection and quantification are essential for quality control in synthesis, for studying reaction kinetics, and for evaluating biological samples. While standard techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are applicable, there is room for the development of new and improved analytical methods. prepchem.commdpi.com

Future directions in analytical methodology include:

Advanced Chromatographic Techniques: Developing novel HPLC methods, possibly using new stationary phases like Newcrom R1, can improve the separation and analysis of benzoate derivatives. mdpi.com The use of smaller particle columns can also enable faster UPLC (Ultra-Performance Liquid Chromatography) applications.

Hyphenated Techniques: The coupling of chromatography with advanced mass spectrometry techniques can provide higher sensitivity and more detailed structural information, which is crucial for identifying and quantifying trace amounts of the compound and its metabolites in complex matrices.

Derivatization Reagents: The design of new chemical derivatization reagents can enhance the detectability of benzoate compounds in HPLC, particularly for fluorescence or mass spectrometric detection. researchgate.net This is especially useful when analyzing biological samples where the target compound may be present at very low concentrations.

Spectroscopic Methods: In-situ spectroscopic techniques, such as Cylindrical Internal Reflectance-Fourier Transform Infrared Spectroscopy (CIR-FTIR), can be invaluable for monitoring catalytic reactions in real-time, providing data on reaction rates and the behavior of catalytic intermediates. taylorandfrancis.com

The development of more robust, sensitive, and rapid analytical methods will be critical for supporting all areas of research into this compound, from synthetic optimization to biological application.

Integration with Artificial Intelligence and Machine Learning for Drug Discovery and Material Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical and materials research. youtube.com These powerful computational tools can accelerate the discovery and design process, reduce costs, and uncover novel chemical insights. wikipedia.org

For this compound and its derivatives, AI and ML can be applied in several ways:

Generative Modeling for Novel Scaffolds: AI-based generative models can design entirely new molecules based on the this compound scaffold. digitellinc.com These models can be trained to optimize for multiple parameters simultaneously, such as biological activity, synthetic accessibility, and desired physicochemical properties (e.g., ADME - absorption, distribution, metabolism, and excretion). digitellinc.comoxfordglobal.com

Predictive Modeling: Machine learning models can be trained on existing data to predict the properties and reactivity of new, unsynthesized derivatives. cam.ac.uk This includes predicting reaction outcomes, identifying optimal reaction conditions, and forecasting the degree of aromaticity or other quantum chemical properties. researchgate.netacs.orgresearchgate.net This predictive power allows researchers to prioritize the most promising candidates for synthesis, saving time and resources. youtube.com

Active Learning and Optimization: Active learning workflows can intelligently guide experimental research. youtube.com By combining ML models with automated laboratory platforms, the system can autonomously design, perform, and analyze experiments, learning from each cycle to rapidly identify molecules or materials with desired properties. youtube.comyoutube.com

Material Design: In materials science, ML can predict the properties of complex systems, such as formulations or polymers incorporating benzoate derivatives. youtube.com By featurizing molecules and using ML algorithms, researchers can screen vast chemical spaces to discover new materials with specific electronic, optical, or mechanical properties.

The synergy between AI, ML, and traditional chemical research will undoubtedly accelerate the pace of innovation, enabling the data-driven design of next-generation pharmaceuticals and advanced materials built upon the versatile this compound framework.

常见问题

Q. What PPE and engineering controls are recommended for handling this compound in large-scale reactions?

- Methodological Answer : Use chemical-resistant gloves (nitrile), safety goggles, and lab coats. Ensure fume hoods with ≥100 fpm face velocity for vapor containment. Static charge accumulation during transfer can be mitigated by grounding equipment and using conductive containers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。